molecular formula C17H16NOPS B12554920 Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- CAS No. 184246-51-3

Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-

Cat. No.: B12554920
CAS No.: 184246-51-3
M. Wt: 313.4 g/mol
InChI Key: RLNDTCUPCZWEQN-UHFFFAOYSA-N
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Description

Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- is a heterocyclic compound containing both sulfur and nitrogen atoms in its five-membered ring structure. This compound is notable for its diverse applications in medicinal chemistry, organic synthesis, and material science due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- typically involves multi-component reactions. One common method includes the reaction of active methylene isocyanides with methyl carbodithioates in the presence of a strong base such as sodium hydride and a solvent like dimethylformamide (DMF) . This reaction yields 4,5-disubstituted thiazole derivatives efficiently.

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar multi-component reactions but on a larger scale. The use of metal-free reaction conditions with readily available ketones, aldehydes, ammonium salts, and elemental sulfur is also common . These methods are advantageous due to their cost-effectiveness and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are frequently employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, each with distinct chemical and physical properties .

Mechanism of Action

The mechanism of action of thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Contains a thiazole nucleus and is used as an anticancer agent.

    Dasatinib: Another anticancer drug with a thiazole moiety.

    Patellamide A: A natural product with a thiazole ring, exhibiting anticancer properties.

    Ixabepilone: A thiazole-containing compound used in cancer treatment.

Uniqueness

Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its diphenylphosphinyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

184246-51-3

Molecular Formula

C17H16NOPS

Molecular Weight

313.4 g/mol

IUPAC Name

4-(diphenylphosphorylmethyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C17H16NOPS/c1-14-18-15(13-21-14)12-20(19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,13H,12H2,1H3

InChI Key

RLNDTCUPCZWEQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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